An In-depth Technical Guide to 2-Hydroxycinnamic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxycinnamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycinnamic acid, also known as o-coumaric acid, is an aromatic organic compound belonging to the hydroxycinnamic acid class.[1] It is a naturally occurring phenolic compound found in various plants, including cinnamon and cloves, and is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile, along with detailed experimental protocols and an examination of its role in key biological signaling pathways.
Chemical Structure and Properties
2-Hydroxycinnamic acid is characterized by a benzene (B151609) ring substituted with a hydroxyl group at the ortho position relative to a propenoic acid side chain.[1] The trans-isomer is the more common and stable form.[3]
Physicochemical Properties
The key physicochemical properties of 2-hydroxycinnamic acid are summarized in the table below, providing essential data for research and development applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 217 °C (decomposes) | [2] |
| Boiling Point | 348.0 ± 17.0 °C (Predicted) | [2] |
| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.51 ± 0.10 (Predicted) | [2] |
| Water Solubility | 2.709 x 10⁴ mg/L at 25 °C (Estimated) | [1] |
| LogP | 2.43 | [3] |
| InChI | 1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | [4] |
| SMILES | OC(=O)\C=C\c1ccccc1O | [4] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and characterization of 2-hydroxycinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR (Proton NMR) Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-α (vinyl) | ~6.35 | Doublet | ~15.9 |
| H-β (vinyl) | ~7.70 | Doublet | ~15.9 |
| Aromatic Protons | 6.80 - 7.50 | Multiplet | - |
| -OH (hydroxyl) | ~9.90 | Broad Singlet | - |
| -COOH (carboxyl) | ~12.20 | Broad Singlet | - |
¹³C NMR (Carbon NMR) Data
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-α (vinyl) | ~117.5 |
| C-β (vinyl) | ~139.0 |
| C-1 (C-OH) | ~156.0 |
| C-2 (C-CH) | ~121.0 |
| Aromatic Carbons | 116.0 - 131.0 |
| C=O (carbonyl) | ~168.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 2-hydroxycinnamic acid.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | O-H stretch | Phenolic Hydroxyl |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| ~1680 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1630 | C=C stretch | Alkene |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the molecule. In ethanol, 2-hydroxycinnamic acid exhibits absorption maxima that are characteristic of its extended π-system.
| Wavelength (λ_max) | Solvent |
| ~327 nm | Ethanol |
| ~275 nm | Ethanol |
Experimental Protocols
Synthesis of 2-Hydroxycinnamic Acid via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acid derivatives.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.[5]
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (B1680747) (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (B1210297) (1 equivalent).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 4-5 hours.[4]
-
Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Purification:
-
Neutralize the solution with sodium carbonate.
-
Filter the hot solution to remove any impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 2-hydroxycinnamic acid.
-
-
Recrystallization: Recrystallize the crude product from hot water to obtain pure 2-hydroxycinnamic acid.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 2-hydroxycinnamic acid in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹H NMR, typical parameters include a 30° pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of 2-hydroxycinnamic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation: Place the powder into a pellet die and press under high pressure (several tons) to form a thin, transparent pellet.[6][7]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of 2-hydroxycinnamic acid in a suitable UV-grade solvent, such as ethanol. A typical concentration is in the range of 10-50 µM.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank for baseline correction.
Biological Activity and Signaling Pathways
2-Hydroxycinnamic acid and its derivatives are known to exert significant antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.
Antioxidant Activity via the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, 2-hydroxycinnamic acid can promote the activation of this pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, potentially mitigated by 2-hydroxycinnamic acid, leads to the dissociation of Nrf2 from Keap1.[8] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative damage.[8][9]
Anti-inflammatory Activity via the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in many inflammatory diseases. Hydroxycinnamic acids have been shown to inhibit this pathway.
Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p50/p65).[10] The active NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[10] 2-Hydroxycinnamic acid is proposed to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive, cytoplasm-bound state.
Conclusion
2-Hydroxycinnamic acid is a versatile phenolic compound with a well-defined chemical structure and a range of interesting biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry, pharmacology, and drug development to further explore the potential of this molecule. Its ability to modulate key signaling pathways like Nrf2 and NF-κB makes it a compelling candidate for the development of new therapeutic agents for diseases with underlying oxidative stress and inflammatory components.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. jk-sci.com [jk-sci.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
